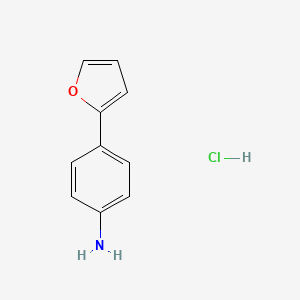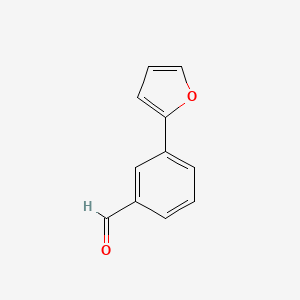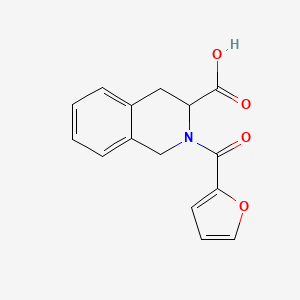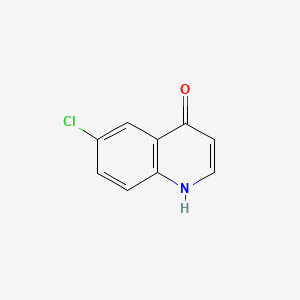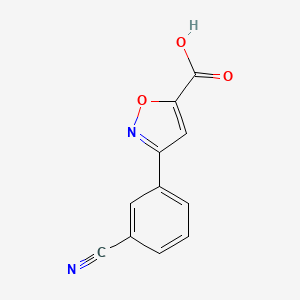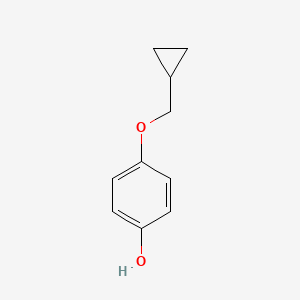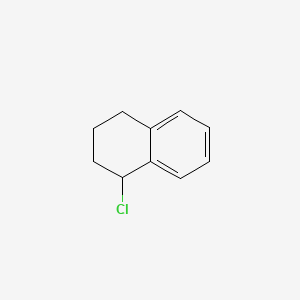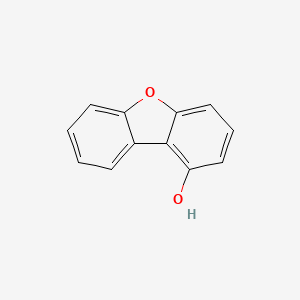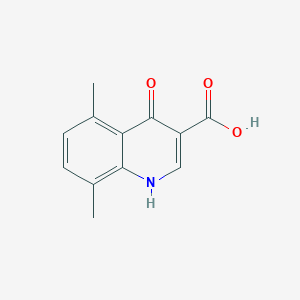
4-Bromocinnamaldehyde
Overview
Description
4-Bromocinnamaldehyde: is an organic compound with the molecular formula C9H7BrO . It is a derivative of cinnamaldehyde, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its light yellow solid form and has a melting point of approximately 70-74°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromocinnamaldehyde can be synthesized through various methods. One common method involves the bromination of cinnamaldehyde using bromine in the presence of a solvent like chloroform or dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of cinnamaldehyde on a larger scale. The process involves the use of bromine and a suitable solvent, followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromocinnamic acid.
Reduction: Reduction of this compound can yield 4-bromocinnamyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: 4-Bromocinnamic acid.
Reduction: 4-Bromocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromocinnamaldehyde involves its interaction with bacterial cell membranes and inhibition of biofilm formation. It affects the expression of genes related to quorum sensing, biofilm formation, and virulence factors. The compound downregulates the expression of genes such as aphA, cpsA, luxS, and opaR, which are involved in biofilm formation, as well as virulence genes like fliA, tdh, and vopS .
Comparison with Similar Compounds
- 4-Chlorocinnamaldehyde
- 4-Nitrocinnamaldehyde
- 4-Fluorocinnamaldehyde
- α-Methylcinnamaldehyde
Comparison: 4-Bromocinnamaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. Compared to its analogs like 4-Chlorocinnamaldehyde and 4-Nitrocinnamaldehyde, this compound has shown stronger antibacterial and antivirulence activities . The bromine atom’s size and electronegativity contribute to its unique reactivity and biological activity .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAWLRFGKLUMW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-04-8 | |
| Record name | Trans-4-bromocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


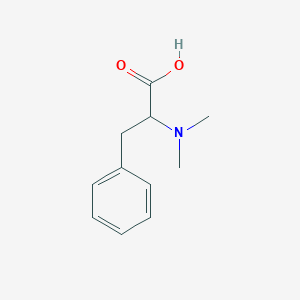
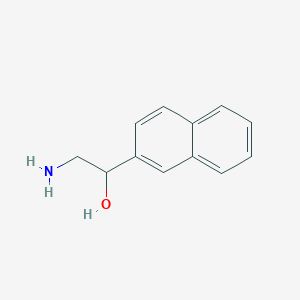

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)
